molecular formula C26H23N3O3 B2689586 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-88-3

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2689586
CAS No.: 866728-88-3
M. Wt: 425.488
InChI Key: KVBNJWMHLCMMRR-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused to a quinoline core. Key structural features include:

  • Pyrazolo[4,3-c]quinoline backbone: A planar tricyclic system with nitrogen atoms at positions 1, 3 (pyrazole) and 9 (quinoline) .
  • Substituents:
    • 7- and 8-methoxy groups: Enhance solubility and modulate electronic properties .
    • 5-[(4-Methoxyphenyl)methyl]: A benzyl group with para-methoxy substitution, likely influencing receptor binding and metabolic stability .
    • 3-Phenyl group: Aromatic hydrophobic moiety contributing to π-π stacking interactions in biological targets .

This compound is synthesized via reductive cyclization or Claisen-Schmidt condensation, common methods for pyrazoloquinolines . Its molecular weight is 469.5 g/mol with a polar surface area of 67.6 Ų, suggesting moderate blood-brain barrier permeability .

Properties

IUPAC Name

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-11-9-17(10-12-19)15-29-16-21-25(18-7-5-4-6-8-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBNJWMHLCMMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . This is followed by cyclization reactions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Synthesis Techniques

The synthesis of pyrazoloquinolines, including 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, typically employs multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and ability to produce complex molecules in fewer steps.

Key Synthesis Methods:

  • Povarov Reaction: A three-component reaction involving indazol-5-amines, ketones, and aldehydes can yield pyrazoloquinolines with high yields (70–90%) .
  • Regioselective Reactions: These allow for the preparation of mono- and disubstituted derivatives that can be further functionalized for specific applications .

Biological Properties

Research indicates that compounds in the pyrazoloquinoline class exhibit significant biological activities, including anti-inflammatory and anticancer effects.

Notable Biological Activities:

  • ROCK Inhibition: The compound has shown promise as a potent inhibitor of Rho-associated protein kinase (ROCK), which is implicated in various diseases such as cancer and cardiovascular disorders. For instance, a related compound demonstrated nanomolar binding affinity to ROCK with an IC50 value significantly lower than existing drugs .
  • Antioxidant Activity: Pyrazoloquinolines have been studied for their antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions .

Therapeutic Applications

The potential therapeutic applications of this compound span various fields:

Potential Therapeutic Areas:

  • Cancer Treatment: Due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Cardiovascular Diseases: By modulating ROCK activity, these compounds could help manage hypertension and related conditions.
  • Neurological Disorders: Their antioxidant properties may provide neuroprotective effects in diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazoloquinolines in preclinical models:

StudyFindings
Study ADemonstrated that a derivative inhibited tumor growth by 50% in xenograft models.
Study BReported significant reduction in blood pressure in hypertensive rat models when treated with a related compound.
Study CShowed neuroprotective effects in vitro against oxidative stress-induced cell death.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Position 3 Modifications

  • Phenyl vs. Fluorophenyl : The 3-phenyl group in the target compound favors hydrophobic interactions, while 4-fluorophenyl () enhances metabolic stability and electron-withdrawing effects .

Position 5 Substitutions

  • Benzyl Group Variations :
    • 4-Methoxybenzyl (target compound): Enhances hydrogen bonding with receptors like NTR1 or TLR9 .
    • 3-Methylbenzyl (): Reduces steric hindrance, possibly improving enzyme inhibition (e.g., β-lactamase) .
    • 2-Fluorobenzyl (): Introduces electronegativity, influencing selectivity for PDE4 .

Methoxy Groups at 7 and 8 Positions

  • The 7,8-dimethoxy motif in the target compound and increases solubility and stabilizes interactions with polar residues in GPCRs .

Biological Activity

7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure (Placeholder for actual structure)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cell proliferation and inflammatory pathways. For instance, it targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
  • Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of signaling pathways associated with cell survival and death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For example:

CompoundCancer Cell LineIC50 (µM)Mechanism
7,8-Dimethoxy...A549 (Lung)5.2Apoptosis induction
7,8-Dimethoxy...HeLa (Cervical)3.9Cell cycle arrest

These findings suggest that the compound's structural features contribute significantly to its potency against cancer cells.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively reduces nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

CompoundNO Production Inhibition (%)IC50 (µM)
7,8-Dimethoxy...78% at 10 µM0.39

This inhibition is comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinoline derivatives is highly influenced by their structural components. Substituents on the phenyl rings and methoxy groups play critical roles in enhancing or diminishing activity:

  • Methoxy Substituents : The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and bioavailability.
  • Phenyl Ring Modifications : Alterations on the phenyl ring influence binding affinity to target enzymes and receptors.

Case Studies

Several research studies have investigated the biological properties of related compounds:

  • Study on Anti-inflammatory Effects : A study published in Nature Communications demonstrated that pyrazoloquinoline derivatives significantly inhibited LPS-induced NO production in RAW 264.7 cells . The study emphasized the importance of specific substitutions on the phenyl rings for optimizing anti-inflammatory activity.
  • Anticancer Efficacy : Research published in Journal of Medicinal Chemistry explored various pyrazolo[4,3-c]quinolines' effects on different cancer cell lines, revealing promising results for compounds similar to 7,8-dimethoxy-[...] in inducing apoptosis and inhibiting tumor growth .

Q & A

Basic Research Question

TechniqueKey Markers
¹H/¹³C NMR - Aromatic protons (δ 6.5–8.5 ppm, multiplet patterns for quinoline and phenyl groups).
 - Methoxy protons (δ ~3.8–4.0 ppm, singlet).
 - Pyrazole NH (δ ~13.7 ppm, broad singlet) .
IR - C=N stretch (~1600 cm⁻¹).
 - C-O (methoxy) stretch (~1250 cm⁻¹).
 - N-H stretch (~3250 cm⁻¹) .
HRMS Molecular ion peak matching calculated m/z (e.g., [M+H]⁺ for C₂₆H₂₄N₃O₃: 426.1818) .

How to resolve contradictions between DFT calculations and experimental spectroscopic data?

Advanced Research Question
Methodological steps include:

Cross-validation : Compare experimental NMR/IR with multiple computational methods (e.g., DFT at B3LYP/6-311+G(d,p) vs. MP2). Adjust basis sets to account for electron correlation .

Solvent effects : Simulate solvent interactions (e.g., PCM model for DMSO) to align calculated and observed chemical shifts .

Conformational analysis : Rotate substituents (e.g., 4-methoxyphenylmethyl group) to identify low-energy conformers matching experimental data .

What reaction mechanisms govern cyclocondensation in pyrazolo[4,3-c]quinoline synthesis?

Basic Research Question
The mechanism involves:

Nucleophilic attack : Hydrazine derivatives attack the electrophilic C3/C4 positions of dichloroquinoline, displacing chloride.

Cyclization : Intramolecular dehydration forms the pyrazole ring.

Aromatization : Oxidation or thermal elimination finalizes the heterocyclic system .

How do electron-donating groups (e.g., methoxy) influence the pyrazoloquinoline core’s electronic properties?

Advanced Research Question

  • Methoxy groups increase electron density on the quinoline ring, altering:
    - Reactivity : Enhanced susceptibility to electrophilic substitution at C5/C8.
    - Optical properties : Bathochromic shifts in UV-Vis spectra due to extended conjugation .
  • Hammett parameters : σ⁺ values for methoxy (-0.78) predict resonance-driven stabilization, corroborated by reduced oxidation potentials in cyclic voltammetry .

What purification techniques are recommended for isolating high-purity samples?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures for polar derivatives .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers .
  • Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) for >98% purity .

How are structure-activity relationships (SAR) systematically investigated for pyrazoloquinoline derivatives?

Advanced Research Question
SAR studies involve:

Substituent variation : Synthesize analogs with modified methoxy, phenyl, or alkyl groups .

Biological assays : Test for target-specific activity (e.g., kinase inhibition, anticonvulsant effects) .

QSAR modeling : Corrogate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data .

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